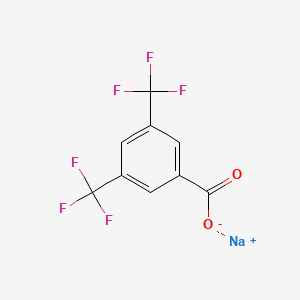

Sodium 3,5-bis(trifluoromethyl)benzoate

Description

Contextual Significance in Modern Organic and Materials Chemistry

The importance of Sodium 3,5-bis(trifluoromethyl)benzoate (B8306798) and its corresponding anionic structure in modern chemistry is directly linked to the properties endowed by the trifluoromethyl substituents. The CF3 group is a distinctive substituent known for its strong electron-withdrawing nature and significant lipophilicity (Hansch π value of +0.88). mdpi.com The presence of two such groups on the benzoate (B1203000) ring drastically alters its electronic and physical properties, making it a valuable component for specialized applications.

In materials science, the 3,5-bis(trifluoromethyl)benzoate ligand is utilized in the construction of complex molecular architectures. For instance, it has been employed as a bridging ligand in the synthesis of heterometallic rings, such as {Cr6M2} (where M = Ni, Co, or Zn). nih.gov In these structures, the benzoate ligands, along with fluoride (B91410) ions, bridge the metal centers to form stable, octagonal rings. nih.gov The steric bulk and electronic nature of the trifluoromethyl groups influence the packing and properties of these supramolecular assemblies. Furthermore, related structures incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, like Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (B1201080), are investigated as additives in energy storage systems, such as for improving the lifespan of sodium-ion batteries. researchgate.netsigmaaldrich.com

In organic chemistry, the parent acid, 3,5-bis(trifluoromethyl)benzoic acid, serves as a crucial intermediate for synthesizing compounds with potential pharmacological activity. google.com The trifluoromethyl groups can enhance a molecule's metabolic stability and its ability to bind to biological targets, making this structural motif highly desirable in drug design. mdpi.com The development of efficient synthetic routes to 3,5-bis(trifluoromethyl)benzoic acid is therefore of considerable interest for large-scale manufacturing of therapeutic agents. google.com

| Property Conferred by -CF3 Groups | Description | Significance in Chemical Applications |

|---|---|---|

| Strong Electron-Withdrawing Effect | The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring. mdpi.com | Modifies the reactivity of the aromatic ring and the acidity of the parent carboxylic acid. Influences the coordination properties of the carboxylate group with metal ions. |

| Increased Lipophilicity | The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance solubility in nonpolar media and permeability across biological membranes. mdpi.comnih.gov | Crucial for designing pharmacologically active molecules with improved pharmacokinetic profiles and for creating functional materials soluble in organic polymers or solvents. nih.gov |

| Enhanced Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. mdpi.com | A key feature in drug design, leading to longer-lasting therapeutic effects. mdpi.com |

| Unique Steric Profile | The trifluoromethyl group is bulkier than a methyl group and influences the three-dimensional shape and packing of molecules. mdpi.com | Used to control the architecture of supramolecular structures, such as metal-organic frameworks and heterometallic rings. nih.govsunway.edu.my |

Historical Perspective of Fluorinated Benzoate Research

The study of fluorinated organic compounds, including benzoates, is a subfield of the broader history of fluorine chemistry. While elemental fluorine was isolated in the late 19th century, the deliberate incorporation of fluorine into organic molecules for specific applications gained momentum in the 20th century. The unique properties of trifluoromethylated compounds in biological systems were recognized early on, with a review on the topic published as early as 1959 by Yale. acs.org

The development of synthetic methodologies has been central to the progress in this field. Early methods for introducing trifluoromethyl groups were often harsh. A significant breakthrough was the development of copper-mediated trifluoromethylation using reagents like trifluoromethyl iodide (CF3I). acs.org The landscape of trifluoromethylation was further revolutionized by the introduction of nucleophilic trifluoromethylating agents, most notably (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent, in the 1980s. acs.org These advancements provided chemists with milder and more versatile tools to introduce CF3 groups into aromatic systems, paving the way for the synthesis and investigation of a wide array of fluorinated benzoates, including 3,5-bis(trifluoromethyl)benzoic acid and its salts. researchgate.net The growing availability of these building blocks spurred their use in pharmaceuticals, agrochemicals, and materials science. nih.gov

| Era | Key Development | Impact on Fluorinated Benzoate Research |

|---|---|---|

| Mid-20th Century | Early reports on the biological activity of trifluoromethylated organic compounds emerge. acs.org | Generated initial interest in incorporating -CF3 groups into bioactive molecules, including benzoate derivatives. |

| 1960s-1970s | Development of copper-mediated trifluoromethylation reactions using reagents like CF3I. acs.org | Provided the first practical methods for synthesizing aryl-CF3 compounds, though conditions could be harsh. |

| 1980s | Introduction of the versatile Ruppert-Prakash reagent (TMSCF3) for nucleophilic trifluoromethylation. acs.org | Enabled milder and more efficient synthesis of complex trifluoromethylated aromatics, making compounds like 3,5-bis(trifluoromethyl)benzoic acid more accessible. |

| Late 20th - Early 21st Century | Emergence of electrophilic trifluoromethylating reagents (e.g., Togni and Shibata reagents) and advances in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net | Greatly expanded the toolkit for synthesizing fluorinated compounds, allowing for precise and late-stage introduction of -CF3 groups into diverse molecular scaffolds. |

Current Research Landscape and Gaps in Understanding

Current research continues to leverage the unique properties of the 3,5-bis(trifluoromethyl)benzoate moiety. A significant area of focus is in coordination chemistry and materials science, where the ligand is used to construct novel metal-organic clusters and polymers. Recent studies have demonstrated its role in forming complex, templated heterometallic fluoride rings, showcasing its utility in creating sophisticated supramolecular architectures with interesting magnetic and spectroscopic properties. nih.gov The application of related borate salts containing the 3,5-bis(trifluoromethyl)phenyl group as electrolyte additives for enhancing the performance of sodium-ion batteries points to its potential in advanced energy materials. researchgate.net

Despite these advances, there remain gaps in the understanding and application of Sodium 3,5-bis(trifluoromethyl)benzoate. While its derivatives are increasingly used, fundamental physicochemical data on the sodium salt itself, such as a detailed single-crystal X-ray structure analysis, is not widely reported in the literature. Such information would be valuable for understanding its solid-state properties and solution behavior, which could inform its use as a precursor in materials synthesis.

Furthermore, while the parent acid is a known synthetic intermediate, research into new catalytic applications of the benzoate itself is an area ripe for exploration. For instance, its potential as a co-catalyst or directing group in organic reactions has not been fully investigated. The development of more cost-effective and scalable synthesis methods for 3,5-bis(trifluoromethyl)benzoic acid also remains a practical challenge that could unlock wider industrial applications. google.com

| Current Research Area | Specific Examples | Identified Gaps and Future Research Directions |

|---|---|---|

| Coordination Chemistry & Supramolecular Assembly | Use as a bridging ligand to form heterometallic rings with tailored magnetic and electronic properties. nih.gov | Exploration of its coordination with a broader range of metal ions; investigation of the resulting materials for applications in catalysis, gas storage, or molecular magnetism. |

| Materials for Energy Storage | Derivatives like Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate are used as electrolyte additives in sodium-ion batteries. researchgate.net | Direct investigation of this compound as a component in electrolytes or as a precursor for cathode/anode materials. |

| Organic Synthesis Intermediate | The parent acid is a key building block for pharmacologically active molecules. google.com | Development of more sustainable and scalable synthetic routes; exploring the utility of the benzoate in organocatalysis or as a transient directing group. |

| Fundamental Physicochemical Characterization | Basic properties are known, and characterization of derivatives is common. nih.govmdpi.com | Lack of a publicly available, detailed single-crystal X-ray diffraction study of this compound to fully elucidate its solid-state structure and intermolecular interactions. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2.Na/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFVIUZTQNHGAQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87441-96-1 | |

| Record name | Sodium 3,5-bis(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Strategic Derivatization of Sodium 3,5 Bis Trifluoromethyl Benzoate

Synthetic Methodologies for the Preparation of Sodium 3,5-bis(trifluoromethyl)benzoate (B8306798)

The preparation of sodium 3,5-bis(trifluoromethyl)benzoate is predicated on the successful synthesis of its parent carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. Once the acid is obtained, a simple acid-base neutralization with a sodium base yields the target salt.

The most established and frequently cited method for synthesizing 3,5-bis(trifluoromethyl)benzoic acid is through a Grignard reaction. google.com This process begins with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com The resulting organomagnesium compound is then carboxylated by reacting it with carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid. google.com

Historically, this route has been plagued by relatively low and inconsistent yields, with some early reports citing yields as low as 49.5%. google.com However, significant process optimization has led to substantial improvements in efficiency. Research has demonstrated that reaction conditions, particularly temperature and carbon dioxide pressure during the carboxylation step, are critical for maximizing the yield. google.com Performing the carboxylation at lower temperatures, such as -40°C, has been shown to minimize the formation of the major byproduct, 1,3-bis(trifluoromethyl)benzene, thereby increasing the yield of the desired acid to 76-78%. google.com Higher CO2 pressure is generally not necessary, as solubility increases at lower temperatures. google.com

Safety is a paramount consideration in this synthesis, as the preparation of trifluoromethyl-substituted aryl Grignard reagents can be hazardous, with reports of explosive exothermic decompositions, particularly in the presence of excess magnesium metal. orgsyn.orgnih.gov To mitigate these risks, alternative methods for Grignard reagent formation have been developed, such as utilizing a magnesium-bromine exchange reaction, which avoids the use of metallic magnesium and provides a safer, more controlled process. nih.gov

| Starting Material | Key Reagents | Temperature | CO₂ Pressure | Reported Yield | Key Improvement |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂, THF | Not specified | Not specified | 49.5% | Baseline (Lichtenberger, J.; Weiss, F. 1962) |

| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂, THF | Ambient | 20-25 psi | 76-78% | Optimized pressure |

| 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂, THF | -40°C | 2 psi | ~81-83% (5% increase) | Lower temperature minimizes byproduct formation |

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are increasingly directed toward developing greener synthetic protocols. researchgate.net Key principles of green chemistry include the reduction of hazardous waste, elimination of volatile organic solvents, and improvement of energy efficiency. researchgate.net While specific green protocols for the industrial production of this compound are not widely published, related research highlights relevant strategies.

One such strategy is the adoption of solvent-free reaction conditions. For example, a metal- and catalyst-free direct amidation reaction has been reported for the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, where the only by-product is water, underscoring the eco-friendly nature of such approaches. mdpi.comresearchgate.net The application of similar principles, potentially involving mechanochemistry or solid-state reactions for the carboxylation step, could significantly enhance the environmental profile of 3,5-bis(trifluoromethyl)benzoic acid synthesis. The development of photocatalytic methods also represents a promising frontier in green synthesis, offering mild reaction conditions and high selectivity. researchgate.net

Derivatization and Functionalization Strategies

The chemical utility of this compound lies in the reactivity of the carboxylate group and the unique properties of the 3,5-bis(trifluoromethyl)phenyl moiety, which can be strategically incorporated into larger, functional molecules.

The carboxylic acid precursor to the title salt is a versatile handle for derivatization. One important transformation is its conversion into thioesters, which are valuable intermediates in organic synthesis and are found in numerous biologically active molecules. nih.gov A modern approach to thioester synthesis involves the use of isothiouronium salts as coupling reagents. nih.gov This method allows for the conversion of carboxylic acids, such as 3,5-bis(trifluoromethyl)benzoic acid, into cyanomethyl thioesters under operationally simple conditions that exhibit high functional group tolerance and avoid the direct use of odorous and unstable thiols. nih.gov The resulting thioesters can then be engaged in further reactions, such as amide synthesis. nih.gov

The 3,5-bis(trifluoromethyl)benzoate ligand is widely used in coordination chemistry and materials science to construct complex molecular architectures. Its rigid structure and the electron-withdrawing nature of the CF₃ groups influence the geometry and properties of the resulting metal-organic frameworks (MOFs) and coordination polymers. acs.org For instance, it has been used as a bridging ligand to synthesize novel heterometallic rings containing chromium and other divalent metals (Ni, Co, or Zn) and to build a series of supramolecular isomers of cobalt(II) coordination polymers. acs.orgnih.gov

Beyond materials science, the 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in drug discovery and a component of functional molecules in organic synthesis. The moiety is integrated into a variety of complex organic structures to enhance properties like metabolic stability and lipophilicity. nih.gov Examples of its integration include:

Active Pharmaceutical Ingredients: The 3,5-bis(trifluoromethyl)phenyl scaffold is a foundational component in the synthesis of pyrazole (B372694) derivatives that have shown potent activity as growth inhibitors of drug-resistant bacteria. nih.govmdpi.com

Organocatalysts: This group has been incorporated into the structure of bifunctional thiourea (B124793) organocatalysts derived from camphor, which are used to catalyze stereoselective reactions. nih.gov

Synthetic Reagents: Alkyl 3,5-bis(trifluoromethyl)phenyl sulfones are employed in the Julia-Kocienski olefination, a powerful one-pot reaction for the stereoselective synthesis of alkenes, including biologically active stilbenes like resveratrol. organic-chemistry.org

| Molecule Class | Specific Example | Application/Significance | Reference |

|---|---|---|---|

| Coordination Polymers | Cobalt(II) ladder chains with bpy linkers | Study of supramolecular isomerism | acs.org |

| Heterometallic Rings | {Cr₆M₂} (M = Ni, Co, Zn) octagonal rings | Molecular magnetism and materials science | nih.gov |

| Antibacterial Agents | Substituted pyrazole derivatives | Inhibition of drug-resistant bacteria | nih.govmdpi.com |

| Organocatalysts | Camphor-derived thioureas | Asymmetric Michael additions | nih.gov |

| Synthetic Intermediates | 3,5-Bis(trifluoromethyl)phenyl sulfones | Julia-Kocienski olefination for stilbene (B7821643) synthesis | organic-chemistry.org |

Electrochemical Characterization and Redox Behavior in Advanced Systems

Cyclic Voltammetry Studies and Determination of Reduction Potentials

Cyclic voltammetry (CV) is a fundamental technique for probing the electrochemical characteristics of compounds like Sodium 3,5-bis(trifluoromethyl)benzoate (B8306798). While specific CV data for this exact sodium salt is not extensively detailed in readily available literature, the behavior can be inferred from related structures. The defining feature of this molecule is the 3,5-bis(trifluoromethyl)phenyl moiety. The strong inductive effect of the two -CF₃ groups makes the aromatic ring highly electron-deficient.

This electron deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com Consequently, the molecule can accept an electron more readily than non-fluorinated analogues. In electrochemical terms, this translates to a reduction that occurs at a less negative, or higher, potential. researchgate.net For instance, studies on related molecules like 3,5-bis(trifluoromethyl)phenylboronic acid show they are reduced at a higher potential than typical electrolyte components due to their low LUMO energy levels. researchgate.net Similarly, computational studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide confirm that the LUMO is primarily located over the 3,5-bis(trifluoromethyl)phenyl group, identifying it as the electron-accepting part of the molecule. mdpi.com

This suggests that the reduction of the 3,5-bis(trifluoromethyl)benzoate anion would be a one-electron process to form a radical anion, occurring at a potential that is significantly less negative than that of unsubstituted benzoate (B1203000).

Table 1: Comparative Electronic Properties and Expected Reduction Behavior

| Compound Feature | Influence on Electronic Structure | Expected Electrochemical Outcome |

| Two -CF₃ Groups | Strong electron-withdrawing effect | Lower LUMO energy level researchgate.netmdpi.com |

| Electron-Deficient Ring | Facilitates acceptance of an electron | Reduction occurs at a higher (less negative) potential researchgate.net |

| Benzoate Moiety | Site of reduction | Formation of a radical anion species |

Evaluation of Compatibility with Single Electron Transfer Processes

The favorable reduction potential of Sodium 3,5-bis(trifluoromethyl)benzoate makes it a suitable candidate for participating in single-electron transfer (SET) processes. nih.gov In a SET reaction, a molecule either donates or accepts a single electron to initiate a chemical transformation, often involving radical intermediates. researchgate.netd-nb.info Given its electron-deficient nature, the 3,5-bis(trifluoromethyl)benzoate moiety is poised to act as an electron acceptor.

This capability is particularly relevant in fields like photoredox catalysis, where a photocatalyst, upon excitation by light, can mediate electron transfer between different species. researchgate.net The 3,5-bis(trifluoromethyl)benzoate could be reduced by an excited photocatalyst or another strong electron donor, generating its corresponding radical anion. This radical anion could then participate in subsequent reaction steps. The feasibility of such a process is governed by the relative redox potentials of the donor and the acceptor. The high reduction potential of the trifluoromethylated benzoate enhances its compatibility with a broader range of electron donors, making it a potentially useful component in designing new SET-based synthetic methodologies. researchgate.net

Influence of Molecular Environment and Solvent Effects on Electrochemical Profiles

The electrochemical behavior of any species, including this compound, is profoundly influenced by the surrounding medium, particularly the solvent and supporting electrolyte. The choice of solvent can alter reduction potentials and the stability of the species generated during the redox event.

Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are typically used for electrochemical studies of organic compounds because they can dissolve the analyte and the electrolyte salt while providing a wide potential window. The solvent's ability to solvate and stabilize the negatively charged radical anion formed upon reduction is critical. A solvent with a higher polarity or better coordinating ability can stabilize the charged product, potentially shifting the reduction potential.

Furthermore, the use of fluorinated solvents could have specific effects. While fluorinated solvents can sometimes lower the conductivity of the electrolyte, they are also known to form protective films on electrode surfaces, which can influence reaction kinetics and cycle performance in battery applications. nih.govrsc.org The interaction between the sodium cation (Na⁺) and the benzoate anion (and its reduced form) can also affect the electrochemical profile. Ion pairing can influence the energy required for the electron transfer, and the extent of this pairing is highly dependent on the solvent's dielectric constant and the concentration of the supporting electrolyte.

Mechanistic Elucidation of Reactivity and Catalytic Roles

Role as a Counteranion in Facilitating Radical Generation and Reactivity

The 3,5-bis(trifluoromethyl)benzoate (B8306798) anion serves as a weakly coordinating counteranion, a feature that is critical in many catalytic processes. The strong negative inductive effect of the two trifluoromethyl groups delocalizes the negative charge on the carboxylate, rendering it a very weak base and a poor nucleophile. This property allows it to stabilize cationic intermediates in a reaction pathway without forming a strong bond that would quench their reactivity. This is particularly advantageous in reactions proceeding through radical intermediates.

In a photoredox-catalyzed C-H amination of arenes using thioxanthone as a photocatalyst, the 3,5-bis(trifluoromethyl)benzoate anion plays a crucial role in the catalytic cycle. scispace.com After a series of electron transfer and radical addition steps that form the C-N bond, an intermediate is generated which must be deprotonated to release the final product and regenerate the catalyst. The benzoate (B1203000) anion functions as the base in this key deprotonation step. scispace.com Its controlled basicity is sufficient to abstract the proton but weak enough not to interfere with the highly reactive radical species present in the cycle. This direct participation highlights its role not just as a passive spectator counteranion, but as an active facilitator of the catalytic turnover in a radical-mediated transformation. scispace.com

Participation in Photoredox Catalysis and C-S Cross-Coupling Methodologies

The unique electronic characteristics of the 3,5-bis(trifluoromethyl)benzoate moiety make it a valuable component in photoredox catalysis. Its involvement has been documented in several transformations that proceed via radical intermediates, although its specific application in C-S cross-coupling is not extensively detailed in the literature.

A notable example of its participation is in a visible-light-mediated C-H amination reaction. Here, 3,5-bis(trifluoromethyl)benzoic acid is used as a key additive alongside a thioxanthone photocatalyst. scispace.com The proposed mechanism involves the generation of a phthalimide (B116566) radical which adds to an arene. The resulting radical intermediate is oxidized, and the subsequent deprotonation by the 3,5-bis(trifluoromethyl)benzoate anion yields the aminated product. scispace.com

Furthermore, esters derived from 3,5-bis(trifluoromethyl)benzoic acid have been employed as precursors in the deoxygenation of alcohols through photoredox catalysis. beilstein-journals.orguni-regensburg.de In these systems, the alcohol is first converted to its corresponding benzoate ester. Under photochemical conditions, the ester undergoes a single-electron reduction, leading to the fragmentation of the C-O bond and the generation of a carbon-centered radical, with the 3,5-bis(trifluoromethyl)benzoate acting as an effective leaving group. This strategy demonstrates the compound's utility in generating radicals for subsequent reactions.

While these examples in C-N bond formation and deoxygenation confirm the compound's utility in photoredox processes, its direct application as a catalyst or additive in C-S cross-coupling methodologies is less clearly established.

Investigation of Decomposition Pathways and Intermediate Formation

The 3,5-bis(trifluoromethyl)benzoate ligand exhibits complex behavior under various reaction conditions, leading to the formation of stable, intricate intermediates or, in some cases, undergoing decomposition.

In the field of coordination chemistry, 3,5-bis(trifluoromethyl)benzoic acid (BTFBH) has been used to synthesize heterometallic ring structures. nih.gov Research has shown the formation of templated rings with the general formula [Pr2NH2][(Pr2NH2)Cr6IIIM2IIF8(BTFB)16], where the benzoate moiety acts as a bridging ligand connecting the metal centers. nih.gov Interestingly, the reaction pathway can be directed to form different isomers, such as rings containing seven chromium ions and one other metal ({Cr7M}). nih.gov These well-characterized structures represent stable intermediates or end products where the benzoate ligand is incorporated, rather than decomposed.

However, under other synthetic conditions, decomposition of the ligand has been observed. During the synthesis of certain 1,3-diketonates using methyl 3,5-bis(trifluoromethyl)benzoate, the formation of a pyrazole (B372694) moiety was noted, suggesting a possible decomposition and rearrangement pathway for the ligand under specific basic conditions. ulisboa.ptulisboa.pt

The thermal decomposition of metal-benzoate complexes, in general, proceeds in a multi-step fashion. Typically, after the release of other neutral ligands, the benzoate anion itself begins to degrade at higher temperatures, often leading to the formation of a stable metal oxide as the final solid product. researchgate.net

| Precursor/Ligand | Conditions | Resulting Structure/Product | Reference |

| 3,5-bis(trifluoromethyl)benzoic acid (BTFBH) | Reaction with Cr(III) and M(II) salts | Heterometallic rings, e.g., {Cr6M2} and {Cr7M} | nih.gov |

| Methyl 3,5-bis(trifluoromethyl)benzoate | Claisen condensation conditions | Potential formation of pyrazole moiety via decomposition | ulisboa.ptulisboa.pt |

| General Zinc(II) benzoate complexes | Thermal analysis (heating in air) | Release of ligands followed by benzoate degradation to ZnO | researchgate.net |

Kinetic and Thermodynamic Aspects of Electron Transfer Processes in Catalytic Cycles

The electronic substituents on a benzoate ring profoundly affect the kinetic and thermodynamic parameters of electron transfer processes in which it participates. Studies on multisite proton-coupled electron transfer (MS-PCET) in fluorenyl benzoate systems provide fundamental insights into these effects. nih.gov The rate of C-H bond activation in these systems is governed by several factors that are directly influenced by the benzoate structure. nih.gov

The electron-withdrawing trifluoromethyl groups on the 3,5-bis(trifluoromethyl)benzoate anion significantly lower the basicity of the carboxylate group compared to unsubstituted benzoate. In a PCET mechanism, this change in basicity directly impacts the thermodynamics of the proton transfer step. nih.gov Furthermore, these substituents influence the reorganization energy associated with the electron transfer and bond cleavage, which is a critical kinetic parameter. nih.gov A lower reorganization energy generally leads to a faster reaction rate.

The binding of benzoate and its derivatives to active sites, such as in enzymes, can also modulate the thermodynamics of electron transfer. For instance, the binding of benzoate to salicylate (B1505791) hydroxylase causes a significant negative shift in the redox potential of the enzyme's flavin cofactor. nih.gov This shift indicates that the binding event alters the thermodynamics of flavin reduction, making it less favorable. This demonstrates that the benzoate moiety can act as an effector, directly influencing the energetic landscape of a catalytic cycle. nih.gov

The following table outlines the key parameters in electron transfer processes that are influenced by the substituents on the benzoate ring.

| Parameter | Description | Influence of Electron-Withdrawing Groups (e.g., -CF3) | Reference |

| Basicity of Carboxylate | The ability of the -COO⁻ group to accept a proton. | Decreases basicity, affecting proton transfer thermodynamics. | nih.gov |

| Substrate C-H Bond Strength | The energy required to break a C-H bond in a coordinated substrate. | Can be weakened, affecting reaction thermochemistry. | nih.gov |

| Reorganization Energy | The energy required for structural rearrangements of the reactants and solvent molecules prior to electron transfer. | Can be reduced, lowering the kinetic barrier to reaction. | nih.gov |

| Redox Potential | A measure of the thermodynamic tendency of a species to acquire electrons. | Can be shifted upon binding, altering electron transfer thermodynamics. | nih.gov |

Advanced Analytical Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the analysis of organic molecules, offering detailed information about molecular structure and dynamics. For compounds containing the 3,5-bis(trifluoromethyl)benzoate (B8306798) moiety, multinuclear NMR experiments are particularly insightful.

Application of ¹H, ¹³C, and ¹⁹F NMR for Derivative Characterization and Mechanistic Probing

¹H NMR: Proton NMR is fundamental for confirming the identity of derivatives of 3,5-bis(trifluoromethyl)benzoic acid. The aromatic protons of the benzoate (B1203000) ring exhibit a characteristic pattern. Typically, two magnetically equivalent protons are found at the 2- and 6-positions, and one proton is at the 4-position. bipm.org The chemical shifts of these signals are solvent-dependent but generally appear in the downfield region of the spectrum due to the electron-withdrawing nature of the trifluoromethyl and carboxyl groups. bipm.org For instance, in deuterated methanol (B129727) (CD₃OD), the signals for the two equivalent aromatic protons appear around 8.5–8.6 ppm, while the single proton signal is observed between 8.1 and 8.4 ppm. bipm.org In the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, ¹H NMR was used to confirm the formation of the amide by observing characteristic signals for aromatic protons alongside those for the long aliphatic chain, a CH₂N doublet, and an NH triplet, while confirming the disappearance of the carboxylic acid proton. mdpi.com

| Proton Type | Typical Chemical Shift (ppm) in CD₃OD |

| Aromatic H (2,6-positions) | 8.5 - 8.6 |

| Aromatic H (4-position) | 8.1 - 8.4 |

This interactive table summarizes typical ¹H NMR chemical shifts for the aromatic protons of 3,5-bis(trifluoromethyl)benzoic acid.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of 3,5-bis(trifluoromethyl)benzoate derivatives is the coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl (CF₃) groups. mdpi.com This C-F coupling results in the splitting of carbon signals into quartets. For example, in the spectrum of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the carbon of the CF₃ group appears as a quartet with a large coupling constant (¹JC-F) of approximately 274.0 Hz. mdpi.com The aromatic carbons attached to the CF₃ groups also show splitting, but with smaller coupling constants. mdpi.com

¹⁹F NMR: Given the presence of two CF₃ groups, ¹⁹F NMR is an exceptionally powerful and sensitive technique for studying Sodium 3,5-bis(trifluoromethyl)benzoate and its reaction products. beilstein-journals.orgmagritek.com The fluorine nucleus has a high natural abundance and sensitivity, similar to protons. magritek.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for monitoring chemical transformations. nih.gov This sensitivity allows for straightforward reaction monitoring, where the disappearance of the signal for a starting material and the appearance of a new signal for the product can be tracked quantitatively. beilstein-journals.orgmagritek.com For instance, in studies of heterometallic rings incorporating 3,5-bis(trifluoromethyl)benzoate ligands, ¹⁹F NMR was used to identify the presence of different isomers in solution. nih.gov

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of compounds, aiding in product identification and the detection of reaction intermediates.

Utilization of MALDI-TOF MS in Complex Reaction Mixtures and Intermediate Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing non-volatile and large molecules, including synthetic polymers and complex coordination compounds. nih.govkoreascience.kr In the context of reactions involving this compound, MALDI-TOF MS can be employed to identify the molecular weights of newly synthesized compounds. rsc.org For example, it has been used to confirm the formation of large, complex structures like heterometallic rings where 3,5-bis(trifluoromethyl)benzoate acts as a ligand. nih.gov The technique involves co-crystallizing the analyte with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) which absorbs laser energy, leading to soft ionization of the analyte and allowing for the detection of intact molecular ions. koreascience.krdoi.org This is crucial for identifying products in complex reaction mixtures without significant fragmentation, thereby providing direct evidence for proposed structures and potential intermediates.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Purity Assessment in Synthetic Pathways

High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is highly valuable in synthetic chemistry for monitoring the progress of a reaction and assessing the purity of the final product.

For synthetic pathways involving this compound, a reversed-phase HPLC method with UV detection is typically employed. researchgate.net The aromatic ring in the benzoate structure acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. researchgate.net By taking aliquots from a reaction mixture over time, the consumption of the starting material and the formation of the product can be monitored by observing the changes in their respective peak areas in the chromatogram. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Once the reaction is complete, HPLC is used to determine the purity of the isolated product by quantifying any remaining starting materials or byproducts. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Molecular Structure Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. The IR spectrum of the parent acid, 3,5-bis(trifluoromethyl)benzoic acid, shows a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹. nist.gov In the case of the sodium salt, this is replaced by two characteristic bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration (around 1610-1550 cm⁻¹) and a symmetric stretching vibration (around 1420-1300 cm⁻¹). researchgate.netresearchgate.net Crucially, the presence of the trifluoromethyl groups is confirmed by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ region. mdpi.com For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, asymmetric and symmetric C-F stretching vibrations were observed at 1175 cm⁻¹ and 1115 cm⁻¹, respectively. mdpi.com

| Functional Group / Bond | Typical IR Absorption Range (cm⁻¹) |

| C=O (Carboxylic Acid) | ~1700 |

| COO⁻ (Asymmetric Stretch) | 1610 - 1550 |

| COO⁻ (Symmetric Stretch) | 1420 - 1300 |

| C-F (Trifluoromethyl) | 1300 - 1100 (Strong) |

This interactive table presents the characteristic IR absorption bands for functional groups in 3,5-bis(trifluoromethyl)benzoic acid and its salt.

Intermolecular Interactions and Applications in Formulation Science

Strategies for Stabilizing Complex Systems and Formulations via Carboxylate Interactions

The carboxylate group of sodium 3,5-bis(trifluoromethyl)benzoate (B8306798) can play a crucial role in stabilizing complex formulations beyond its potential hydrotropic effects. Carboxylate moieties are known to participate in various non-covalent interactions, which can be leveraged to improve the stability of suspensions, emulsions, and other complex systems.

One key interaction is the electrostatic repulsion between the negatively charged carboxylate groups adsorbed onto the surface of dispersed particles. In a suspension, for instance, the adsorption of sodium 3,5-bis(trifluoromethyl)benzoate onto the surface of drug particles would impart a negative surface charge. This charge would lead to electrostatic repulsion between the particles, preventing their aggregation and settling, thus enhancing the physical stability of the suspension.

The hydrophobic bis(trifluoromethyl)phenyl portion of the molecule would anchor the hydrotrope to the surface of hydrophobic drug particles, while the hydrophilic carboxylate group extends into the aqueous medium. This arrangement is analogous to how surfactants stabilize emulsions and suspensions.

Furthermore, the carboxylate group can form hydrogen bonds with suitable functional groups on other excipients or the active pharmaceutical ingredient (API) itself. These interactions can contribute to the formation of a structured vehicle, which can help to suspend particles and prevent phase separation.

In formulations containing metal ions, the carboxylate group can act as a chelating agent, sequestering the metal ions and preventing them from catalyzing degradative reactions of the API. This can be particularly important for APIs that are sensitive to oxidation.

The potential for these stabilizing interactions, combined with its anticipated hydrotropic properties, makes this compound a compound of interest for formulation scientists seeking to develop stable and effective delivery systems for poorly soluble and sensitive molecules. Further experimental studies are warranted to fully elucidate and quantify these potential benefits.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Sodium 3,5-bis(trifluoromethyl)benzoate (B8306798). These calculations provide a detailed picture of how the electron-withdrawing trifluoromethyl (-CF3) groups influence the properties of the benzoate (B1203000) anion.

The two -CF3 groups at the 3 and 5 positions of the benzene (B151609) ring significantly impact the electron distribution. These groups are powerful electron-withdrawing agents due to the high electronegativity of fluorine atoms. This effect makes the aromatic ring electron-deficient, which in turn influences the carboxylate group. Studies on similar trifluoromethyl-substituted benzoic acids have shown that the presence of -CF3 groups increases the acidity of the corresponding benzoic acid compared to unsubstituted benzoic acid. ontosight.ai This is a direct consequence of the stabilization of the resulting carboxylate anion through inductive effects.

DFT calculations on related molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have been used to compute molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions. For the 3,5-bis(trifluoromethyl)benzoate anion, an MEP map would show a high concentration of negative charge around the carboxylate oxygen atoms, making them susceptible to electrophilic attack. Conversely, the trifluoromethyl groups would create regions of lower electron density.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. For compounds with the 3,5-bis(trifluoromethyl)phenyl moiety, the LUMO is often located over this part of the molecule, indicating its electron-accepting nature. mdpi.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

These computational insights are valuable for predicting how Sodium 3,5-bis(trifluoromethyl)benzoate will behave in chemical reactions, for example, in the synthesis of larger molecules or in its interactions with biological targets.

Molecular Dynamics Simulations for Solvation Phenomena and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time, providing detailed information about their movement, interactions, and the influence of the surrounding environment. For this compound, MD simulations can be particularly insightful for understanding its solvation in different solvents and for characterizing the intermolecular interactions that govern its behavior in condensed phases.

In an aqueous solution, MD simulations can model the hydration of the sodium cation (Na+) and the 3,5-bis(trifluoromethyl)benzoate anion. The simulations would likely show a well-structured hydration shell of water molecules around the sodium ion. researchgate.net The interactions with the benzoate anion are more complex. The negatively charged carboxylate group would form strong hydrogen bonds with water molecules. rsc.org In contrast, the bulky and hydrophobic trifluoromethyl groups would tend to repel water, leading to a disruption of the typical hydrogen-bonding network of water in their vicinity. This dual nature—a hydrophilic head (the carboxylate group) and a hydrophobic tail (the trifluoromethyl-substituted phenyl ring)—is a key feature that MD simulations can explore in detail.

MD simulations can also be employed to study intermolecular interactions in the solid state or in non-aqueous solutions. These simulations can reveal how individual ions and molecules pack together and what forces dominate these interactions. For instance, π-π stacking between the aromatic rings of the benzoate anions could be a significant interaction. mdpi.com The fluorine atoms of the trifluoromethyl groups can also participate in various non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and the material properties of solids containing this compound.

Furthermore, MD simulations can shed light on the dynamics of ion pairing between the sodium cation and the benzoate anion in solution. The simulations can help determine whether the ions exist as a tight ion pair, a solvent-separated ion pair, or as fully solvated, independent ions. acs.org This information is important for understanding the reactivity and conductivity of solutions of this compound.

Predictive Modeling for New Applications and Rational Design Principles

The insights gained from computational studies on this compound can be leveraged for predictive modeling and the rational design of new materials and molecules with desired properties. By understanding the structure-property relationships at a molecular level, scientists can design new systems for specific applications.

One of the key features of the 3,5-bis(trifluoromethyl)phenyl group is its ability to enhance lipophilicity and metabolic stability in drug molecules. innospk.com This makes it a valuable component in the rational design of new pharmaceuticals. Predictive models, informed by computational data, can be used to screen virtual libraries of compounds containing this moiety to identify potential drug candidates with improved efficacy and pharmacokinetic properties.

In the field of materials science, the unique electronic and intermolecular interaction properties of the 3,5-bis(trifluoromethyl)benzoate unit can be exploited to design new functional materials. For example, its electron-withdrawing nature can be utilized in the design of materials for organic electronics. researchgate.net The principles of rational design can guide the synthesis of metal-organic frameworks (MOFs) or coordination polymers where the benzoate ligand can impart specific properties such as porosity, stability, and catalytic activity. rsc.org The predictability of how this ligand will interact with metal centers and other organic linkers is enhanced by computational modeling.

Predictive modeling can also be applied to foresee the environmental fate and potential toxicity of compounds containing the 3,5-bis(trifluoromethyl)benzoate moiety. For example, the photodegradation of trifluoromethyl-substituted aromatic compounds can be studied computationally to predict degradation rates and byproducts. confex.com This allows for the design of more environmentally benign chemicals.

In essence, computational chemistry and theoretical frameworks provide a powerful lens through which to view the molecular world of this compound. They not only explain its observed properties but also provide a roadmap for the rational design of future innovations.

Future Directions and Emerging Research Paradigms

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of 3,5-bis(trifluoromethyl)benzoic acid, the precursor to the sodium salt, often involves the use of highly reactive organometallic intermediates, such as Grignard reagents. google.com These reactions can be exothermic and challenging to control on a large scale in traditional batch reactors. acs.orgjst.org.in Flow chemistry, where reagents are pumped through a network of tubes and mixed in a continuous stream, offers a compelling solution to these challenges. researchgate.net

The primary advantages of flow chemistry include superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous intermediates at any given moment. jst.org.innumberanalytics.com Applying flow technology to the synthesis of 3,5-bis(trifluoromethyl)benzoic acid could enable safer, more scalable, and highly reproducible production. acs.org For instance, the Grignard formation and subsequent carboxylation steps could be performed in continuous flow, mitigating risks associated with potential thermal runaway. google.com

Furthermore, the integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions and rapid optimization. nih.govvapourtec.com Automated platforms can systematically vary reagent stoichiometry, temperature, and flow rates to quickly identify the optimal conditions for yield and purity. researchgate.netnih.gov This approach not only accelerates process development but also facilitates the on-demand synthesis of Sodium 3,5-bis(trifluoromethyl)benzoate (B8306798) and its derivatives, which is particularly valuable in pharmaceutical research where it serves as a key intermediate. google.comchemicalbook.comnih.gov The development of fully automated, multi-step flow syntheses represents a significant paradigm shift, promising to make complex fluorinated molecules more accessible. nih.gov

Exploration of Novel Catalytic Systems and Reaction Classes Beyond Current Applications

The 3,5-bis(trifluoromethyl)benzoate (BTFB) anion is an effective ligand for constructing novel metal-organic coordination complexes with unique catalytic or magnetic properties. Its two electron-withdrawing trifluoromethyl groups and specific steric profile allow it to act as a versatile bridging ligand between metal centers.

A notable example is the formation of heterometallic rings with the general formula [Pr₂NH₂][(Pr₂NH₂)Cr₆IIIM₂IIF₈(BTFB)₁₆], where M can be Nickel (Ni), Cobalt (Co), or Zinc (Zn). nih.gov In these octagonal structures, the BTFB⁻ ligands act as bridges between the metal ions (Cr³⁺ and M²⁺) that form the corners of the ring. nih.gov The specific arrangement and electronic nature of the BTFB ligands influence the magnetic properties of these molecular rings, leading to the presence of different isomers depending on the position of the divalent metal ions. nih.gov

The 3,5-bis(trifluoromethyl)phenyl motif itself is recognized as a "privileged" structure in catalyst design, particularly in hydrogen-bond-donating organocatalysts like Schreiner's thiourea (B124793). rsc.org This highlights the utility of the electronic effects of the CF₃ groups in activating substrates. Future research could explore the direct use of Sodium 3,5-bis(trifluoromethyl)benzoate or its acid form in organocatalysis or as a co-catalyst. Moreover, its application as a ligand could be extended beyond the reported chromium-based rings to other transition metals, potentially leading to new catalysts for a variety of organic transformations, such as C-H activation or polymerization, where the electronic tuning of the metal center is critical. researchgate.net

| Ring Composition (M) | General Formula | Structural Motif |

| Nickel (Ni) | [Pr₂NH₂][(Pr₂NH₂)Cr₆Ni₂F₈(BTFB)₁₆] | Octagonal heterometallic ring |

| Cobalt (Co) | [Pr₂NH₂][(Pr₂NH₂)Cr₆Co₂F₈(BTFB)₁₆] | Octagonal heterometallic ring |

| Zinc (Zn) | [Pr₂NH₂][(Pr₂NH₂)Cr₆Zn₂F₈(BTFB)₁₆] | Octagonal heterometallic ring |

This table summarizes the composition of heterometallic rings synthesized using 3,5-bis(trifluoromethyl)benzoate (BTFB) as a bridging ligand. nih.gov

Development of Advanced Materials with Tunable Properties Derived from Counterion Engineering

The 3,5-bis(trifluoromethyl)benzoate anion is a compelling candidate for "counterion engineering," a strategy where the properties of a material are finely tuned by modifying its counterion. The bulky and highly fluorinated nature of the BTFB anion can be exploited to control the packing, solubility, and stability of materials. rsc.org

Research has shown that the reaction of cobalt complexes with the BTFB anion and 4,4′-bipyridine can lead to different coordination polymers depending on the solvent used. acs.org These materials, while having the same chemical stoichiometry, exhibit supramolecular isomerism, resulting in distinct crystal packing and porosity. For example, a microporous structure with a gate-opening effect for N₂ adsorption was formed in low-polarity solvents, while a non-porous 2D network was generated in water. acs.org This demonstrates how the interplay between the BTFB ligand, metal nodes, and the synthesis environment can be used to create advanced materials with tailored functions, such as for gas storage or separation.

The strong electron-withdrawing character and steric hindrance provided by the two CF₃ groups make the BTFB anion weakly coordinating. This property is highly desirable in catalysis and materials science for stabilizing reactive cationic species. By exchanging simple anions with the BTFB anion, it may be possible to enhance the activity of cationic catalysts or modify the photophysical properties of cationic dyes by preventing aggregation-caused quenching. rsc.org Future work will likely focus on systematically using the BTFB anion to create new ionic liquids, active pharmaceutical ingredients (APIs) with improved solubility, and functional materials where the counterion plays a direct role in the material's performance.

Bio-inspired Chemistry and Sustainable Applications in Chemical Processes

While direct applications of this compound in bio-inspired chemistry are still emerging, its structural motifs are relevant to the field. Bio-inspired catalysts often mimic the active sites of enzymes, which operate within specific, sterically defined pockets. mpg.deanl.gov The rigid and well-defined structure of the BTFB ligand can be used to construct frameworks that mimic these enzymatic pockets, potentially enabling shape-selective catalysis. nih.gov Furthermore, the high chemical and thermal stability imparted by fluorination is a desirable trait for creating robust catalysts that can withstand harsh reaction conditions, mimicking the resilience of some extremophilic enzymes. researchgate.net

From a sustainability perspective, the most significant impact lies in the synthesis and application of the compound and its derivatives.

Sustainable Manufacturing : As discussed, employing flow chemistry for the synthesis of its precursor acid can lead to a greener manufacturing process by enhancing safety, reducing waste, and improving energy efficiency. numberanalytics.commdpi.com The development of solvent-free or catalyst-free reactions, such as the direct thermal amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine, provides a model for sustainable synthesis of its derivatives. mdpi.com

Medicinal and Agrochemical Applications : 3,5-bis(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmacologically active molecules, including substance P (neurokinin-1) receptor antagonists. google.com Additionally, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria, including MRSA. mdpi.com The development of more efficient routes to this core structure supports sustainable healthcare by contributing to the fight against antimicrobial resistance.

Future research will likely focus on designing bio-inspired catalytic systems where the BTFB ligand helps create a stable and selective active site, and on further optimizing the lifecycle of the compound to align with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing sodium 3,5-bis(trifluoromethyl)benzoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via carboxylation of 3,5-bis(trifluoromethyl)bromobenzene using CO₂ under palladium catalysis, followed by neutralization with sodium hydroxide. Alternative routes include hydrolysis of ester derivatives like methyl 3,5-bis(trifluoromethyl)benzoate (CAS 26107-80-2) under basic conditions . Purification involves recrystallization from ethanol/water mixtures, with purity assessed via HPLC (>95%) and melting point consistency (140–144°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Use deuterated DMSO or acetone to resolve aromatic protons (δ 8.2–8.5 ppm) and trifluoromethyl groups (δ -63 ppm). Internal standards like DSS-d6 ensure quantitative accuracy .

- IR Spectroscopy : Confirm carboxylate stretching vibrations (~1600 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1150–1250 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis reveals planar carboxylate geometry and π-stacking interactions due to electron-deficient aromatic rings .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Store in airtight containers under dry, dark conditions (room temperature) to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38). In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How does this compound serve as a reference material in quantitative NMR (qNMR)?

- Methodological Answer : Its high purity (>95%), stability, and distinct ¹⁹F signals make it ideal for qNMR calibration. Protocols include:

- Dissolve in CDCl₃ or DMSO-d₆ with DSS-d6 as an internal standard.

- Optimize relaxation delays (≥5× T₁) and acquisition parameters (32 scans, 64k data points) to minimize integration errors.

- Validate against CRM4601-b certified reference material .

Q. What role do trifluoromethyl groups play in enhancing the compound’s utility in organometallic catalysis?

- Methodological Answer : The electron-withdrawing CF₃ groups increase the carboxylate’s Lewis acidity, stabilizing low-oxidation-state metal complexes. For example, it acts as a counterion in palladium-catalyzed C–H activation reactions. Comparative studies with non-fluorinated analogs show improved catalytic turnover (TON >10³) due to reduced electron density at the metal center .

Q. How can computational methods (e.g., DFT) predict solvation free energy and conformational stability of this compound?

- Methodological Answer :

- Solvation Energy : Use Gaussian 09 with B3LYP/6-311+G(d,p) to calculate ΔG_solv in water, acetone, and chloroform. Compare with experimental data from conductivity measurements .

- Conformational Analysis : Molecular dynamics simulations (AMBER) reveal preferential planar conformations due to steric hindrance between CF₃ groups, validated by X-ray data .

Q. How can researchers reconcile discrepancies in reported physicochemical data (e.g., melting points)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.